molecular formula C19H17Cl2N3O5S B11076989 2,4-dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-(diethylsulfamoyl)benzamide

2,4-dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-(diethylsulfamoyl)benzamide

Cat. No.: B11076989
M. Wt: 470.3 g/mol
InChI Key: WVAAQWFGXIQQSK-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-(diethylsulfamoyl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-(diethylsulfamoyl)benzamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: This step may involve nucleophilic substitution reactions using cyanide sources.

    Sulfamoylation: The diethylsulfamoyl group can be introduced through reactions with diethylsulfamoyl chloride in the presence of a base.

    Amidation: The final step involves the formation of the benzamide linkage through condensation reactions with appropriate amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-(diethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)benzamide
  • 2,4-dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-(methylsulfamoyl)benzamide

Uniqueness

The presence of the diethylsulfamoyl group in 2,4-dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-(diethylsulfamoyl)benzamide distinguishes it from similar compounds. This functional group may confer unique chemical properties, such as increased lipophilicity or altered reactivity, which can influence its applications and biological activity.

Properties

Molecular Formula

C19H17Cl2N3O5S

Molecular Weight

470.3 g/mol

IUPAC Name

2,4-dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-(diethylsulfamoyl)benzamide

InChI

InChI=1S/C19H17Cl2N3O5S/c1-3-24(4-2)30(26,27)18-6-12(13(20)7-14(18)21)19(25)23-15-8-17-16(28-10-29-17)5-11(15)9-22/h5-8H,3-4,10H2,1-2H3,(H,23,25)

InChI Key

WVAAQWFGXIQQSK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=CC3=C(C=C2C#N)OCO3)Cl)Cl

Origin of Product

United States

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